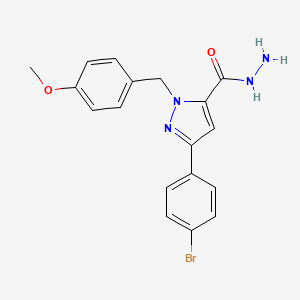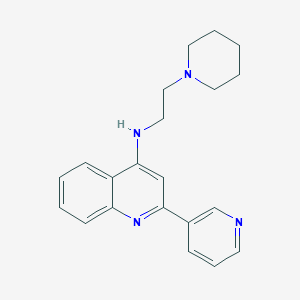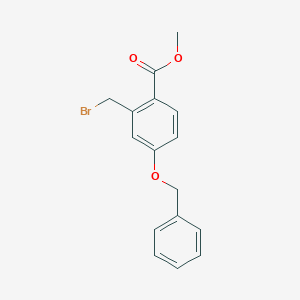
Methyl 4-(benzyloxy)-2-(bromomethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(benzyloxy)-2-(bromomethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxy group and a bromomethyl group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(benzyloxy)-2-(bromomethyl)benzoate typically involves the bromination of methyl 4-(benzyloxy)benzoate. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(benzyloxy)-2-(bromomethyl)benzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Methyl 4-(benzyloxy)-2-(bromomethyl)benzoate has several scientific research applications, including:
Medicinal Chemistry: It is used in the synthesis of potential anti-HIV agents and aldose reductase inhibitors.
Organic Synthesis: It serves as an intermediate in the preparation of various organic compounds.
Catalysis: It is used as a catalyst for the rearrangement of benzylthiothiazoline derivatives.
Mechanism of Action
The mechanism of action of Methyl 4-(benzyloxy)-2-(bromomethyl)benzoate depends on the specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets involved in disease pathways. The benzyloxy and bromomethyl groups play a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(bromomethyl)benzoate: Lacks the benzyloxy group, making it less versatile in certain reactions.
Methyl 4-(benzyloxy)benzoate: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.
Uniqueness
Methyl 4-(benzyloxy)-2-(bromomethyl)benzoate is unique due to the presence of both benzyloxy and bromomethyl groups, which confer distinct reactivity and versatility in synthetic applications
Properties
CAS No. |
1260666-74-7 |
|---|---|
Molecular Formula |
C16H15BrO3 |
Molecular Weight |
335.19 g/mol |
IUPAC Name |
methyl 2-(bromomethyl)-4-phenylmethoxybenzoate |
InChI |
InChI=1S/C16H15BrO3/c1-19-16(18)15-8-7-14(9-13(15)10-17)20-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 |
InChI Key |
GARXAJAXIURXLX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



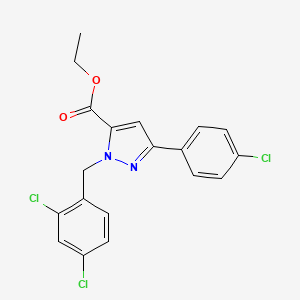
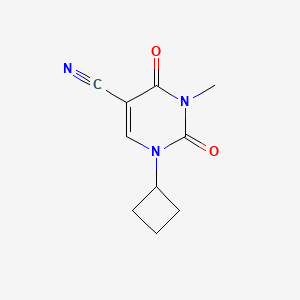

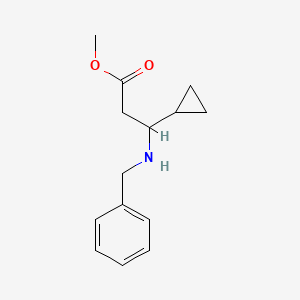

![1-(Benzo[d][1,3]dioxol-5-yl)piperazin-2-one hydrochloride](/img/structure/B14864051.png)

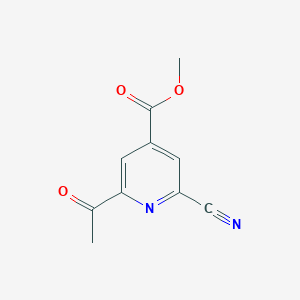
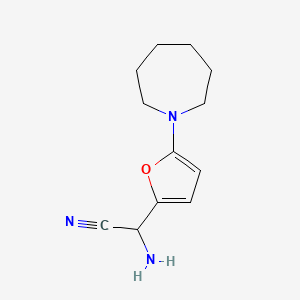
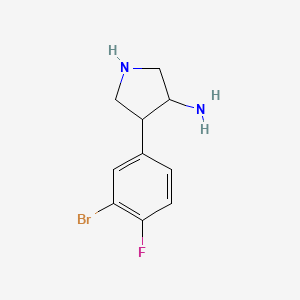
![7,8-Dihydropyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B14864083.png)
